Cas no 679404-36-5 (Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)-)
![Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)- structure](https://ja.kuujia.com/scimg/cas/679404-36-5x500.png)
Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)-
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- インチ: 1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-2-5(4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18)
- InChIKey: KNLLRZNGRRRPEW-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC(N2NC3C(=N2)C(=O)N=C(N)N=3)=C1
Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028XZ5-100mg |
3-{5-amino-7-oxo-2H,4H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl}benzoicacid |
679404-36-5 | 95% | 100mg |
$1186.00 | 2024-04-22 | |
Enamine | EN300-7537014-0.1g |
3-{5-amino-7-oxo-2H,4H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl}benzoic acid |
679404-36-5 | 95% | 0.1g |
$909.0 | 2023-07-09 | |
Enamine | EN300-7537014-0.05g |
3-{5-amino-7-oxo-2H,4H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl}benzoic acid |
679404-36-5 | 95% | 0.05g |
$755.0 | 2023-07-09 | |
Aaron | AR028Y7H-50mg |
3-{5-amino-7-oxo-2H,4H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl}benzoicacid |
679404-36-5 | 95% | 50mg |
$1064.00 | 2023-12-15 | |
Aaron | AR028Y7H-100mg |
3-{5-amino-7-oxo-2H,4H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl}benzoicacid |
679404-36-5 | 95% | 100mg |
$1275.00 | 2023-12-15 | |
1PlusChem | 1P028XZ5-50mg |
3-{5-amino-7-oxo-2H,4H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl}benzoicacid |
679404-36-5 | 95% | 50mg |
$995.00 | 2024-04-22 |
Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)- 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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7. Back matter
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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9. Book reviews
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)-に関する追加情報
Research Brief on Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)- (CAS: 679404-36-5)
Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)- (CAS: 679404-36-5) is a novel heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
The compound's structure, featuring a benzoic acid moiety linked to a triazolopyrimidine scaffold, provides a versatile platform for chemical modifications. Recent synthetic approaches have optimized the yield and purity of 679404-36-5, enabling its broader use in medicinal chemistry. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient multi-step synthesis route with an overall yield of 65%, significantly improving upon previous methods. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation.
In terms of biological activity, 679404-36-5 has shown inhibitory effects against several protein kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases. A recent in vitro study revealed that derivatives of this compound exhibited nanomolar IC50 values against CDK2 and CDK9, suggesting potential applications in cancer therapy. Additionally, molecular docking studies have provided insights into the binding interactions between 679404-36-5 and kinase active sites, offering a structural basis for the design of more potent and selective inhibitors.
Beyond its kinase inhibitory properties, 679404-36-5 has also been investigated for its antiviral potential. A 2024 preprint study on bioRxiv reported that certain analogs of this compound displayed activity against RNA viruses, including SARS-CoV-2 and influenza A. The mechanism of action appears to involve interference with viral RNA polymerase activity, although further mechanistic studies are needed to confirm this hypothesis. These findings underscore the compound's versatility and its potential as a starting point for the development of broad-spectrum antiviral agents.
Despite these promising results, challenges remain in the development of 679404-36-5-based therapeutics. Pharmacokinetic studies in animal models have indicated moderate oral bioavailability and rapid clearance, necessitating further structural optimization to improve drug-like properties. Recent efforts have focused on modifying the benzoic acid moiety to enhance metabolic stability while maintaining the compound's biological activity. Additionally, toxicity profiling is ongoing to ensure the safety of potential drug candidates derived from this scaffold.
In conclusion, Benzoic acid, 3-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)- (CAS: 679404-36-5) represents a promising chemical scaffold with diverse therapeutic applications. Recent advances in its synthesis and biological evaluation have laid the foundation for its continued development as a potential drug candidate or intermediate. Future research should focus on addressing the current limitations in pharmacokinetics and toxicity while exploring novel derivatives with improved biological profiles. The compound's unique structural features and demonstrated activities against multiple therapeutic targets make it a valuable subject for ongoing research in chemical biology and drug discovery.
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